(-)-Eleutherin

描述

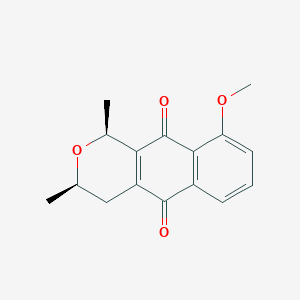

Structure

2D Structure

3D Structure

属性

CAS 编号 |

22768-95-2 |

|---|---|

分子式 |

C16H16O4 |

分子量 |

272.29 g/mol |

IUPAC 名称 |

(1S,3R)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |

InChI |

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m1/s1 |

InChI 键 |

IAJIIJBMBCZPSW-BDAKNGLRSA-N |

手性 SMILES |

C[C@@H]1CC2=C([C@@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |

规范 SMILES |

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Alloeleutherin, Eleutherin, (-)- |

产品来源 |

United States |

Foundational & Exploratory

Unveiling (-)-Eleutherin: A Technical Guide to its Natural Source and Isolation from Eleutherine bulbosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eleutherin, a prominent naphthoquinone, has garnered significant scientific interest for its diverse pharmacological activities. This document provides an in-depth technical guide to its primary natural source, Eleutherine bulbosa (Mill.) Urb., and a detailed methodology for its extraction and isolation. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this promising natural compound. Eleutherine bulbosa, a member of the Iridaceae family, is a medicinal plant rich in phytochemicals, including naphthalenes, anthraquinones, and most notably, naphthoquinones such as eleutherin, isoeleutherin, and eleutherol.[1]

Natural Source: Eleutherine bulbosa (Mill.) Urb.

Eleutherine bulbosa, commonly known as "bawBawang Dayak" or "red onion," is an herbaceous plant characterized by its red-colored bulbs. Traditionally, it has been used in folk medicine for various ailments. The bulbs of the plant are the primary source of this compound and other bioactive naphthoquinones. The concentration and composition of these compounds can be influenced by geographical location, cultivation practices, and harvesting time.

Isolation of this compound: Experimental Protocol

The following protocol for the isolation of this compound is based on established scientific literature, providing a reproducible methodology for laboratory-scale extraction and purification.

Plant Material Preparation

-

Collection and Identification: Fresh bulbs of Eleutherine bulbosa are collected and authenticated by a qualified botanist.

-

Drying: The bulbs are cleaned, sliced, and oven-dried at a controlled temperature (e.g., 45°C) to a constant weight to prevent enzymatic degradation of the bioactive compounds.

-

Pulverization: The dried bulb slices are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: Dichloromethane has been effectively used for the extraction of eleutherin.[1] Other solvents such as ethanol and ethyl acetate have also been reported for extracting compounds from Eleutherine bulbosa.

-

Maceration: The powdered plant material (170 g) is subjected to maceration with dichloromethane (3 x 24 h) to produce a crude extract.[1]

-

Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude dichloromethane extract (2.5 g).[1]

Fractionation and Purification

-

Medium-Pressure Liquid Chromatography (MPLC): The crude extract is subjected to MPLC on a silica gel column (230-400 mesh). A step gradient of hexane-ethyl acetate is employed as the mobile phase to separate the extract into fractions.[1]

-

High-Performance Liquid Chromatography (HPLC): Active fractions from MPLC are further purified by semi-preparative HPLC. A DIOL column is utilized with a mobile phase consisting of a mixture of hexane-dichloromethane-acetonitrile to isolate pure this compound.[1]

Quantitative Data

The following table summarizes the quantitative data for the isolation of this compound from Eleutherine bulbosa as reported in the literature.

| Parameter | Value | Reference |

| Starting Material (Dried Bulbs) | 170 g | [1] |

| Extraction Solvent | Dichloromethane | [1] |

| Crude Extract Yield | 2.5 g | [1] |

| Purification Method | MPLC followed by semi-preparative HPLC | [1] |

| Final Yield of this compound | 4.7 mg | [1] |

| Final Yield of Isoeleutherin | 12 mg | [1] |

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Eleutherine bulbosa.

Caption: Workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound and extracts of Eleutherine bulbosa have been reported to exhibit various biological activities, including anticancer properties. The mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival. Network pharmacology studies and in vitro experiments have suggested that the anticancer effects of Eleutherine bulbosa extract are associated with the induction of apoptosis through the modulation of the p53, MAPK, and PI3K-Akt signaling pathways.[2][3] Furthermore, it has been suggested that eleutherin, along with related compounds, can induce apoptosis by activating caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. This activation subsequently triggers a caspase cascade, leading to programmed cell death.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Caption: Proposed mechanism of this compound-induced apoptosis.

References

- 1. scielo.br [scielo.br]

- 2. The Potential of Eleutherine bulbosa in Inducing Apoptosis and Inhibiting Cell Cycle in Breast Cancer: A Network Pharmacology Approach and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential of Eleutherine bulbosa in Inducing Apoptosis and Inhibiting Cell Cycle in Breast Cancer: A Network Pharmacology Approach and In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Eleutherin: Discovery, Traditional Medicinal Use, and Modern Pharmacological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eleutherin is a naturally occurring naphthoquinone that has garnered significant scientific interest due to its diverse pharmacological activities, deeply rooted in traditional medicine. Isolated from the bulbs of Eleutherine bulbosa (Mill.) Urb., this compound has demonstrated promising antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its traditional medicinal applications, and a detailed exploration of its modern pharmacological evaluation. Key experimental protocols for its isolation and bioactivity assessment are detailed, and the molecular mechanisms underlying its therapeutic potential, particularly its impact on critical signaling pathways, are elucidated through structured data and visual diagrams.

Discovery and History in Traditional Medicine

Initial Discovery and Structural Elucidation

The journey of this compound's discovery is intertwined with the phytochemical exploration of the Iridaceae family. While the exact first isolation is not definitively documented in readily available contemporary literature, early studies on the constituents of Eleutherine bulbosa in the mid-20th century led to the identification of eleutherin as a prominent naphthoquinone. The determination of its absolute configuration as the (-)-enantiomer was a subsequent and crucial step in understanding its bioactivity.

Traditional Medicinal Uses of Eleutherine bulbosa

Eleutherine bulbosa (Mill.) Urb., also known by its synonyms Eleutherine americana Merr., has a rich history of use in traditional medicine, particularly by the Dayak community in Borneo, Indonesia, where it is locally known as "Bawang Dayak" or "Dayak onion".[1] The bulbs of the plant are the primary part used for medicinal purposes.

Traditionally, Eleutherine bulbosa has been employed to treat a wide array of ailments, including:

-

Infections: Its antimicrobial properties have made it a traditional remedy for various infections.[1]

-

Inflammatory Conditions: The plant has been used to alleviate inflammatory disorders.[1]

-

Metabolic Diseases: It is traditionally used in the management of diabetes.[1]

-

Cancer: The bulbs have been applied in folk medicine for the treatment of various cancers, including breast cancer.[1]

-

Cardiovascular Issues: It has been used for hypertension and other heart-related conditions.[1]

-

Other Ailments: Traditional uses also extend to treating stroke, fertility problems, and to increase breast milk production.[1]

The extensive traditional use of Eleutherine bulbosa has provided a strong impetus for modern scientific investigation into its bioactive constituents, with this compound emerging as a key player in its therapeutic effects.

Pharmacological Activities and Quantitative Data

Modern scientific research has validated many of the traditional claims associated with Eleutherine bulbosa and has attributed a significant portion of its bioactivity to this compound and related naphthoquinones.

Antimicrobial Activity

This compound exhibits notable activity against a range of pathogenic microorganisms. The mechanism of its antibacterial action is thought to involve the generation of reactive oxygen species due to its quinone structure.

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Compound/Extract | Microorganism | Activity Metric | Value | Reference |

| Eleutherin | Staphylococcus aureus | IC50 | 165 µg/mL | |

| Isoeleutherin | Staphylococcus aureus | IC50 | 172.90 µg/mL | |

| Dichloromethane Fraction | Staphylococcus aureus | MIC | 125 µg/mL | |

| Isoeleutherin | Staphylococcus aureus | MIC | 250 µg/mL | |

| Eleutherin | Escherichia coli | - | Inactive | |

| Isoeleutherin | Escherichia coli | - | Inactive |

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is mediated through the modulation of several critical signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity of this compound and Eleutherine bulbosa Extracts

| Compound/Extract | Cancer Cell Line | Activity Metric | Value | Reference |

| Eleutherin | Rat Glioma C6 | IC50 (6h) | 32.33 µM | [2] |

| Eleutherin | Rat Glioma C6 | IC50 (12h) | 28.46 µM | [2] |

| Eleutherin | Rat Glioma C6 | IC50 (24h) | 4.98 µM | [2] |

| E. bulbosa Ethanol Extract | WiDr (Colon Cancer) | IC50 | 364.103 µg/mL | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for conducting key bioactivity assays.

Isolation of this compound from Eleutherine bulbosa Bulbs

Objective: To isolate and purify this compound from the bulbs of Eleutherine bulbosa.

Materials:

-

Dried and powdered bulbs of Eleutherine bulbosa

-

Solvents: n-hexane, dichloromethane, ethyl acetate, methanol

-

Silica gel for column chromatography (60-120 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Glass column for chromatography

Protocol:

-

Extraction:

-

Macerate the dried and powdered bulbs of Eleutherine bulbosa with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Suspend the crude extract in water and partition successively with n-hexane, dichloromethane, and ethyl acetate.

-

-

Column Chromatography:

-

Subject the dichloromethane fraction, which is typically rich in naphthoquinones, to silica gel column chromatography.

-

Pack the column with silica gel slurried in n-hexane.

-

Load the concentrated dichloromethane fraction onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions of approximately 20 mL each.

-

-

Fraction Analysis and Purification:

-

Monitor the collected fractions using TLC. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualize the spots under UV light (254 nm and 365 nm).

-

Combine the fractions containing the compound of interest (eleutherin) based on their TLC profiles.

-

Further purify the combined fractions by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., Rat Glioma C6)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.025–50 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time periods (e.g., 6, 12, and 24 hours).[2]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Signaling Pathways and Molecular Mechanisms

This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound has been shown to inhibit the PI3K/Akt pathway.[2]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant activation of the MAPK pathway is a common feature of many cancers. Network pharmacology studies have suggested that compounds in Eleutherine bulbosa, including eleutherin, may modulate the MAPK pathway.[3]

Caption: Putative modulation of the MAPK signaling pathway by this compound.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The p53 signaling pathway is a target for many anticancer agents. Network pharmacology analyses have indicated that compounds from Eleutherine bulbosa are associated with the p53 signaling pathway.[3]

Caption: Postulated involvement of this compound in the p53 signaling pathway.

Conclusion and Future Directions

This compound, a naphthoquinone derived from the traditionally used medicinal plant Eleutherine bulbosa, has demonstrated significant potential as a therapeutic agent. Its well-documented antimicrobial and anticancer activities, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling candidate for further drug development. Future research should focus on a more detailed elucidation of its molecular targets, preclinical and clinical evaluation of its efficacy and safety, and the development of synthetic strategies to generate more potent and selective analogs. The rich history of its use in traditional medicine provides a valuable foundation for its continued exploration in modern pharmacology.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In Vitro Cytotoxic Effects and Mechanisms of Action of Eleutherine Isolated from Eleutherine plicata Bulb in Rat Glioma C6 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential of Eleutherine bulbosa in Inducing Apoptosis and Inhibiting Cell Cycle in Breast Cancer: A Network Pharmacology Approach and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Physicochemical Profile of (-)-Eleutherin: A Preliminary Assessment for Drug Development

For Immediate Release

This technical guide provides a comprehensive initial assessment of the physicochemical properties of (-)-Eleutherin, a naturally occurring naphthoquinone with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's characteristics crucial for preclinical evaluation. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows.

This compound, a stereoisomer of Eleutherin, is primarily isolated from the bulbs of Eleutherine species. It is recognized for its antimicrobial and potential anticancer activities. An initial assessment of its physicochemical properties is paramount for formulation development, understanding its pharmacokinetic profile, and designing further preclinical and clinical studies.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. It is important to note that while some data is available for Eleutherin extracts or as computationally predicted values, experimentally determined quantitative data for pure this compound remains limited in the scientific literature.

| Property | Data | Source |

| Molecular Formula | C₁₆H₁₆O₄ | [1][2] |

| Molecular Weight | 272.29 g/mol | [1][2] |

| IUPAC Name | (1S,3R)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | [1] |

| CAS Number | 22768-95-2 | [1] |

| Appearance | Yellow to orange crystalline solid | [3] |

| Melting Point | A range of 170-180 °C has been suggested for extracts containing the compound. | [3] |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, dichloromethane, chloroform, DMSO, and acetone. Poorly soluble in water. | [1][3][4] |

| Lipophilicity (logP) | A computed XLogP3 value of 2.6 is available. | [2] |

| Optical Activity | Levorotatory, indicated by the (-)-prefix in its name. | [3] |

| pKa | No experimentally determined value is readily available in the literature. | |

| Stability | Can be stored in DMSO at -20°C for long-term (months to years). | [1] |

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are standard methodologies that can be applied to characterize this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.[5]

Methodology:

-

Sample Preparation: A small amount of the dried, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus: A calibrated melting point apparatus is used.

-

Initial Determination: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[5]

-

Accurate Determination: A fresh sample is heated slowly, with the temperature increasing at a rate of 1-2 °C/min as it approaches the approximate melting point.[5][6]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[6]

Solubility Determination

Quantitative solubility data is crucial for developing suitable formulations for in vitro and in vivo studies.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Expression of Results: Solubility is typically expressed in mg/mL or molarity (mol/L).

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[7]

Methodology (HPLC-based):

-

Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity.

-

Calibration: A series of standard compounds with known logP values are injected onto a reversed-phase HPLC column (e.g., C18).

-

Chromatographic Conditions: An isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used.

-

Sample Analysis: this compound is injected under the same chromatographic conditions.

-

Calculation: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The logP of this compound is then calculated from its retention factor using the calibration curve.[8][9]

pKa Determination

The acid dissociation constant (pKa) is important for understanding the ionization state of a molecule at different physiological pH values, which influences its solubility, permeability, and target binding.

Methodology (UV-Vis Spectrophotometry):

-

Principle: The UV-Vis absorption spectrum of a compound containing a chromophore near an ionizable group will change as a function of pH.[10]

-

Sample Preparation: A series of solutions of this compound are prepared in buffers of varying, precisely known pH values.

-

Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[11][12]

Signaling Pathways and Experimental Workflows

Recent studies on extracts from Eleutherine bulbosa, which contain this compound, have shed light on its potential mechanisms of action in cancer cells. These extracts have been shown to be associated with the p53, MAPK, and PI3K-Akt signaling pathways, ultimately leading to the induction of apoptosis and inhibition of the cell cycle.[13][14]

Caption: this compound's involvement in key signaling pathways.

A generalized workflow for determining a key physicochemical property, such as logP using HPLC, is depicted below. This workflow highlights the systematic approach required for accurate characterization.

Caption: Workflow for logP determination via HPLC.

Conclusion

This technical guide provides a foundational overview of the physicochemical properties of this compound. While existing data offers a solid starting point, further experimental validation of key parameters such as melting point, solubility, logP, and pKa for the pure compound is crucial. The outlined experimental protocols provide a clear path for obtaining this critical information. Understanding these properties, in conjunction with its known biological activities and associated signaling pathways, will be instrumental in advancing this compound through the drug development pipeline.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. (+)-Eleutherin | C16H16O4 | CID 10166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22768-95-2 | Benchchem [benchchem.com]

- 4. Eleutherin | CAS:478-36-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Anti-leishmanial activity of Eleutherine plicata Herb. and predictions of isoeleutherin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. ishigirl.tripod.com [ishigirl.tripod.com]

- 13. The Potential of Eleutherine bulbosa in Inducing Apoptosis and Inhibiting Cell Cycle in Breast Cancer: A Network Pharmacology Approach and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Potential of Eleutherine bulbosa in Inducing Apoptosis and Inhibiting Cell Cycle in Breast Cancer: A Network Pharmacology Approach and In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Data Presentation: Cytotoxicity of (-)-Eleutherin and its Source Extracts

An In-Depth Technical Guide on the Preliminary Cytotoxicity of (-)-Eleutherin

This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the existing preliminary research on the cytotoxic effects of this compound on various cell lines. This compound is a naphthoquinone isolated from plants of the Eleutherine genus, such as Eleutherine plicata and Eleutherine bulbosa.[1][2] It has garnered scientific interest for its potential as an anticancer agent, demonstrating cytotoxic and antiproliferative effects across a range of cancer cell lines.[1][3] This guide details the experimental protocols used for its evaluation, presents quantitative data in a structured format, and visualizes the key signaling pathways involved in its mechanism of action.

The cytotoxic potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell growth.[4] The following tables summarize the reported IC50 values for this compound and extracts from Eleutherine species against various cancer and normal cell lines.

Table 1: IC50 Values of Purified this compound

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Rat Glioma C6 | Glioma | 6 | 32.33 (±1.25) | [1] |

| Rat Glioma C6 | Glioma | 12 | 28.46 (±1.85) | [1] |

| Rat Glioma C6 | Glioma | 24 | 4.98 (±0.22) | [1] |

Table 2: IC50 Values of Eleutherine Plant Extracts

| Extract Source & Type | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| E. bulbosa (n-hexane) | WiDr | Colon | 56.145 (±3.539) | [2][5] |

| E. bulbosa (ethyl acetate) | WiDr | Colon | 70.758 (±7.702) | [2][5] |

| E. bulbosa (ethanol) | WiDr | Colon | 364.103 (±31.169) | [2][5] |

| E. americana (bulb) | Jurkat | Leukemia | 3.855 (±0.55) | [6] |

| E. americana (root) | Jurkat | Leukemia | 13.087 (±1.799) | [6] |

| E. bulbosa (EBE) | T47D | Breast | 202.37 (±2.29) | [7] |

| E. americana (bulb) | MRC-5 | Normal Lung Fibroblast | 5.906 (±0.125) | [6] |

| E. americana (root) | MRC-5 | Normal Lung Fibroblast | 98.547 (±2.172) | [6] |

Note: Direct comparison between µM for pure compounds and µg/mL for extracts should be made with caution due to the mixed composition of extracts.

Experimental Protocols

The evaluation of this compound's cytotoxicity involves several standard in vitro assays. The methodologies described below are based on protocols commonly cited in natural product research.[8][9][10]

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 - 10,000 cells/well) and incubated for 24 hours to allow for attachment.[11]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The plates are then incubated for specific time periods (e.g., 6, 12, 24, 48, or 72 hours).[1][11]

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[11]

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[11]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are seeded in plates, treated with this compound at the desired concentrations (e.g., IC50 value) for a specified time, and then harvested.[8]

-

Staining: The harvested cells are washed with PBS and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for approximately 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with this compound as described above and harvested. A minimum of 1 x 10^6 cells is recommended.[12]

-

Fixation: The cell pellet is resuspended and fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and stained with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. Studies show Eleutherine bulbosa extract can cause an increase in the sub-G1 and S phases, indicating cell cycle disruption.[7][13]

Mandatory Visualization

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow for cytotoxicity testing and the signaling pathways implicated in this compound's mechanism of action.

Caption: General experimental workflow for in vitro cytotoxicity studies.

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Caption: Apoptosis induction pathways involving this compound.

Mechanism of Action and Signaling Pathways

Research indicates that this compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting critical cell survival pathways.

-

Inhibition of the PI3K/AKT/Telomerase Pathway: In rat glioma C6 cells, this compound has been shown to reduce the phosphorylation of AKT, a key protein in the PI3K/AKT signaling pathway that promotes cell survival and proliferation.[1][8] The inactivation of AKT leads to a dose-dependent reduction in the expression of telomerase reverse transcriptase (TERT).[1] Telomerase is crucial for maintaining telomere length and enabling the unlimited proliferation characteristic of cancer cells. Its inhibition by this compound is a significant contributor to the induction of cell death.[1][8]

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death.[1][9]

-

Extrinsic Pathway: Docking studies suggest that eleutherin and its analogs can bind to caspase-8, an initiator caspase in the extrinsic (death receptor) pathway of apoptosis.[3][14][15] Activation of this pathway leads to the activation of downstream executioner caspases.

-

Intrinsic Pathway: The p53 and MAPK signaling pathways are also implicated in the apoptotic response to Eleutherine extracts.[9][13] The p53 tumor suppressor protein can trigger the intrinsic (mitochondrial) pathway of apoptosis by upregulating pro-apoptotic proteins like Bax.[16]

-

-

Cell Cycle Disruption: Extracts from Eleutherine bulbosa have been observed to disrupt the normal progression of the cell cycle in T47D breast cancer cells.[13] This leads to an accumulation of cells in the sub-G1 and S phases and a reduction in the G1 and G2/M phases, indicating cell cycle arrest and subsequent apoptosis.[7][13]

-

Inhibition of Topoisomerase II: Like some other naphthoquinones, this compound may act as a topoisomerase II inhibitor.[1] By stabilizing the complex between the enzyme and DNA, it can lead to the accumulation of double-strand breaks, triggering a DNA damage response and ultimately apoptosis.[3]

Conclusion

The preliminary in vitro data strongly suggest that this compound is a promising cytotoxic agent with activity against a variety of cancer cell lines, including those derived from glioma, colon, breast, and leukemia.[1][2][3][6] Its multi-faceted mechanism of action, which includes the inhibition of the critical PI3K/AKT survival pathway, induction of apoptosis through both extrinsic and intrinsic pathways, and cell cycle disruption, makes it an attractive candidate for further drug development. Future research should focus on in vivo efficacy and toxicity studies to validate these in vitro findings and to assess the therapeutic potential of this compound in a preclinical setting.

References

- 1. In Vitro Cytotoxic Effects and Mechanisms of Action of Eleutherine Isolated from Eleutherine plicata Bulb in Rat Glioma C6 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Study of Genotoxicity, Activities on Caspase 8 and on the Stabilization of the Topoisomerase Complex of Isoeleutherin and Analogues [mdpi.com]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. journal.waocp.org [journal.waocp.org]

- 8. In Vitro Cytotoxic Effects and Mechanisms of Action of Eleutherine Isolated from Eleutherine plicata Bulb in Rat Glioma C6 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Potential of Eleutherine bulbosa in Inducing Apoptosis and Inhibiting Cell Cycle in Breast Cancer: A Network Pharmacology Approach and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Potential of Eleutherine bulbosa in Inducing Apoptosis and Inhibiting Cell Cycle in Breast Cancer: A Network Pharmacology Approach and In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicity evaluation of Eleutherine plicata Herb. extracts and possible cell death mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. books.rsc.org [books.rsc.org]

Spectroscopic Fingerprinting of (-)-Eleutherin: A Technical Guide to its NMR and MS Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (-)-Eleutherin, a naturally occurring naphthoquinone with significant biological activities. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for acquiring this data, and presents a logical workflow for the spectroscopic analysis of such natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming its molecular structure and stereochemistry.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals characteristic signals for its aromatic, olefinic, and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-1 | 4.85 | q | 6.8 |

| 3-CH₃ | 1.45 | d | 6.8 |

| H-3 | 4.40 | qd | 6.8, 2.0 |

| H-4α | 2.80 | dd | 18.0, 2.0 |

| H-4β | 2.65 | d | 18.0 |

| H-6 | 7.65 | d | 8.0 |

| H-7 | 7.50 | t | 8.0 |

| H-8 | 7.20 | d | 8.0 |

| 9-OCH₃ | 3.95 | s | - |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

| Carbon | Chemical Shift (δ ppm) |

| C-1 | 72.5 |

| C-3 | 68.0 |

| 3-CH₃ | 21.0 |

| C-4 | 35.0 |

| C-5 | 182.0 |

| C-5a | 135.0 |

| C-6 | 120.0 |

| C-7 | 134.0 |

| C-8 | 118.0 |

| C-9 | 160.0 |

| 9-OCH₃ | 56.5 |

| C-10 | 187.0 |

| C-10a | 115.0 |

| C-10b | 132.0 |

| C-1' | 15.0 |

2D NMR Correlations (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be observed between H-1 and 3-CH₃, and between H-3 and H-4 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is used to assign the carbon signals based on the known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would confirm the connectivity of the pyran ring to the naphthoquinone core.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound (C₁₆H₁₆O₄), the expected exact mass can be calculated and compared with the experimental value.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 273.1127 | 273.1125 |

| [M+Na]⁺ | 295.0946 | 295.0944 |

MS/MS Fragmentation Pattern

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. This fragmentation pattern provides valuable structural information. The fragmentation of the [M+H]⁺ ion of this compound would likely involve characteristic losses.

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |

| 273.1125 | 255.0918 | H₂O |

| 273.1125 | 245.1072 | CO |

| 273.1125 | 229.0759 | C₂H₄O |

Experimental Protocols

NMR Spectroscopy

A general protocol for the NMR analysis of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

1D NMR Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Acquisition:

-

COSY, HSQC, HMBC: Utilize standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and sensitivity.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing. For 2D spectra, process both dimensions accordingly.

Mass Spectrometry

A general protocol for the MS analysis of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the chosen ionization technique.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electrospray ionization (ESI) is a common choice for natural products.

-

HRMS Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in full scan mode over a relevant m/z range.

-

Use an internal or external calibrant to ensure high mass accuracy.

-

-

MS/MS Acquisition:

-

Select the precursor ion of interest (e.g., [M+H]⁺) in the first mass analyzer.

-

Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).

-

Analyze the resulting product ions in the second mass analyzer.

-

Vary the collision energy to obtain optimal fragmentation information.

-

-

Data Analysis: Analyze the acquired mass spectra to determine the accurate mass, molecular formula, and fragmentation pathways. Specialized software can be used to aid in data interpretation.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

The Uncharted Path: A Technical Guide to the Biosynthesis of (-)-Eleutherin in Eleutherine plicata

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eleutherin, a naphthoquinone isolated from the bulbs of Eleutherine plicata, has garnered significant interest for its diverse pharmacological activities. Despite its potential, the biosynthetic pathway responsible for its production in E. plicata remains unelucidated. This technical guide provides a comprehensive overview of a putative biosynthetic pathway for this compound, drawing upon established principles of naphthoquinone biosynthesis in plants. Furthermore, this document outlines detailed experimental protocols and data presentation strategies to facilitate future research aimed at unraveling the precise enzymatic steps and regulatory mechanisms governing the formation of this promising natural product.

Introduction

Eleutherine plicata Herb., a member of the Iridaceae family, is a medicinal plant traditionally used in various cultures for its therapeutic properties. The bulbs of this plant are a rich source of several bioactive naphthoquinones, with this compound being a prominent constituent. Structurally, this compound is a chiral molecule characterized by a naphthoquinone core appended with a dihydropyran ring. While numerous studies have focused on the isolation, characterization, and pharmacological evaluation of this compound and its stereoisomer, Isoeleutherin, the intricate molecular machinery driving their biosynthesis remains a scientific frontier.

Understanding the biosynthetic pathway of this compound is paramount for several reasons. It can pave the way for biotechnological production of this compound through metabolic engineering in microbial or plant-based systems, ensuring a sustainable and scalable supply. Moreover, knowledge of the biosynthetic enzymes can open avenues for the chemoenzymatic synthesis of novel analogs with improved therapeutic profiles. This guide aims to provide a foundational framework for researchers embarking on the exciting journey of elucidating the biosynthesis of this compound.

Proposed Biosynthetic Pathway of this compound

Based on the known biosynthesis of other plant naphthoquinones, such as juglone and plumbagin, a putative pathway for this compound is proposed to originate from the shikimate pathway and the polyketide pathway . The shikimate pathway would provide the aromatic ring system, while the polyketide pathway would contribute the remaining carbons of the naphthoquinone skeleton and the side chain.

The proposed pathway can be divided into several key stages:

-

Formation of the Naphthoquinone Core: This is hypothesized to occur via the polyketide pathway, starting with a starter unit, likely acetyl-CoA, followed by successive condensations with malonyl-CoA units to form a polyketide chain. This chain then undergoes intramolecular cyclization and aromatization reactions to yield a core naphthoquinone structure.

-

Methylation and Hydroxylation: The naphthoquinone core is likely subjected to tailoring enzymes, including methyltransferases and hydroxylases (such as cytochrome P450 monooxygenases), to introduce the methyl and hydroxyl groups at specific positions on the aromatic ring.

-

Formation of the Dihydropyran Ring: The final and stereospecific step would involve the formation of the dihydropyran ring. This is likely a complex enzymatic process, potentially involving a Michael addition of a C3 unit derived from pyruvate or a related metabolite, followed by cyclization and stereospecific reduction to yield the final this compound molecule.

Below is a graphical representation of the proposed logical flow for the biosynthesis.

Caption: A putative biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

To validate and refine the proposed biosynthetic pathway, a multi-pronged experimental approach is necessary. The following are detailed methodologies for key experiments.

Precursor Feeding Studies with Isotopic Labeling

Objective: To identify the primary metabolic precursors of this compound.

Methodology:

-

Plant Material: Fresh bulbs of Eleutherine plicata or sterile tissue cultures (e.g., callus or hairy root cultures) will be used.

-

Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as [¹³C₆]-glucose, [1,2-¹³C₂]-acetate, and [¹³C₇]-shikimic acid.

-

Administration of Precursors:

-

For whole plants, precursors can be administered through root feeding by dissolving them in the hydroponic solution.

-

For tissue cultures, the labeled compounds will be added directly to the culture medium.

-

A control group will be fed with unlabeled precursors.

-

-

Incubation: The plants or tissues will be incubated for a defined period (e.g., 24, 48, 72 hours) to allow for the uptake and metabolism of the labeled precursors.

-

Extraction of this compound: After the incubation period, the plant material will be harvested, and this compound will be extracted using an appropriate solvent system (e.g., ethanol or dichloromethane) and purified using chromatographic techniques (e.g., HPLC).

-

Analysis: The purified this compound will be analyzed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and position of the isotopic labels.

-

Data Interpretation: The labeling pattern in the this compound molecule will provide direct evidence for the involvement of the fed precursors in its biosynthesis.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

-

Preparation of Crude Protein Extracts: Fresh E. plicata bulb tissue will be ground in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors) to obtain a crude protein extract.

-

Enzyme Assays for Key Steps:

-

Polyketide Synthase (PKS) Assay: The activity of PKS can be assayed by incubating the protein extract with acetyl-CoA and [¹⁴C]-malonyl-CoA. The formation of radiolabeled polyketide products can be monitored by thin-layer chromatography (TLC) and autoradiography.

-

Methyltransferase Assay: The activity of SAM-dependent methyltransferases can be measured by incubating the protein extract with a putative naphthoquinone substrate and [³H]-S-adenosylmethionine (SAM). The transfer of the radiolabeled methyl group to the substrate is then quantified.

-

Cytochrome P450 Monooxygenase Assay: These assays are typically performed using microsomes prepared from the plant tissue. The activity can be monitored by following the NADPH-dependent conversion of a substrate to its hydroxylated product, often detected by HPLC or LC-MS.

-

-

Enzyme Purification: If enzymatic activity is detected, the responsible enzyme can be purified using a combination of protein chromatography techniques (e.g., ammonium sulfate precipitation, ion-exchange, size-exclusion, and affinity chromatography).

-

Kinetic Characterization: Once purified, the kinetic parameters (Kₘ, Vₘₐₓ) of the enzyme can be determined.

Transcriptome Analysis

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

-

RNA Extraction: Extract total RNA from E. plicata tissues with high and low levels of this compound production (e.g., bulbs vs. leaves).

-

RNA Sequencing (RNA-Seq): Perform high-throughput RNA sequencing to obtain the transcriptome profiles of these tissues.

-

Differential Gene Expression Analysis: Compare the transcriptomes to identify genes that are significantly upregulated in the this compound-producing tissues.

-

Candidate Gene Identification: Prioritize candidate genes based on their annotation (e.g., PKS, methyltransferase, cytochrome P450) and their co-expression with known pathway genes.

-

Functional Characterization: The function of candidate genes can be verified through heterologous expression in a suitable host (e.g., E. coli or yeast) followed by in vitro enzyme assays, or through gene silencing (e.g., RNAi) in E. plicata to observe the effect on this compound production.

Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The following table templates are provided as a guide for organizing data from the proposed experiments.

Table 1: Incorporation of Isotopically Labeled Precursors into this compound

| Labeled Precursor Administered | Incubation Time (h) | % Enrichment in this compound (MS) | Specific Incorporation Pattern (NMR) |

| [¹³C₆]-Glucose | 24 | ||

| 48 | |||

| 72 | |||

| [1,2-¹³C₂]-Acetate | 24 | ||

| 48 | |||

| 72 | |||

| [¹³C₇]-Shikimic Acid | 24 | ||

| 48 | |||

| 72 | |||

| Control (Unlabeled) | 72 |

Table 2: Kinetic Parameters of a Putative Biosynthetic Enzyme

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/mg/min) | Optimal pH | Optimal Temperature (°C) |

| EpPKS1 | Malonyl-CoA | ||||

| EpOMT1 | Naphthoquinone Intermediate | ||||

| EpCYP1 | Modified Naphthoquinone |

Conclusion

The biosynthesis of this compound in Eleutherine plicata represents a compelling area of research with significant implications for pharmacology and biotechnology. This technical guide provides a putative biosynthetic pathway and a detailed roadmap of experimental strategies to unravel this complex process. By employing a combination of isotopic labeling, enzymology, and transcriptomics, researchers can systematically piece together the puzzle of this compound formation. The insights gained will not only enrich our understanding of plant secondary metabolism but also empower the development of sustainable platforms for the production of this valuable natural product.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the elucidation of the this compound biosynthetic pathway.

Caption: A logical workflow for elucidating the biosynthetic pathway.

In Silico Prediction of (-)-Eleutherin Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eleutherin, a naphthoquinone isolated from the bulbs of Eleutherine sp., has demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. Despite its therapeutic potential, a comprehensive understanding of its molecular mechanisms of action remains elusive. This technical guide provides a detailed framework for the in silico prediction and subsequent experimental validation of the biological targets of this compound. The methodologies outlined herein encompass a multi-pronged computational approach, including reverse docking and pharmacophore modeling, to identify potential protein targets. Furthermore, this guide details experimental protocols for the validation of these predicted interactions, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell-based assays. By integrating computational predictions with experimental validation, researchers can effectively elucidate the molecular targets of this compound, thereby accelerating its development as a potential therapeutic agent.

Introduction

This compound is a natural product with a growing body of evidence supporting its potential as a lead compound for drug development. Early studies have indicated its efficacy against various cancer cell lines and pathogenic bacteria.[1][2] Preliminary in silico studies have suggested potential interactions with several proteins, including topoisomerase II, components of the PI3K/AKT signaling pathway, and bacterial enzymes such as peptide deformylase.[2][3][4] However, a systematic and comprehensive identification of its direct molecular targets is necessary to fully understand its mechanism of action and to guide further optimization efforts.

This guide presents a structured workflow for the identification of this compound's biological targets, beginning with computational screening to generate a list of high-probability candidates and culminating in their biophysical and cell-based validation.

In Silico Target Prediction Methodologies

A robust in silico approach to target identification involves a combination of ligand-based and structure-based methods to enhance the reliability of predictions.

Reverse Docking

Reverse docking is a computational technique used to screen a single ligand against a large library of protein structures to identify potential binding partners.[5] This approach is particularly useful for identifying the molecular targets of orphan bioactive compounds like this compound.[5]

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF or MOL2 format.

-

If starting from a 2D structure, use a program like Open Babel or Discovery Studio to generate the 3D coordinates.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Protein Target Database Preparation:

-

Compile a database of 3D protein structures. Publicly available databases such as the Protein Data Bank (PDB) can be utilized. For a focused screen, a curated subset of proteins implicated in cancer or bacterial survival can be used.

-

Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues. This can be accomplished using tools like UCSF Chimera or AutoDockTools.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or GOLD.[3][4]

-

Define the binding site for each protein. For a blind docking approach where the binding site is unknown, the entire protein surface can be considered.

-

Perform the docking of this compound against each protein in the prepared database. The docking algorithm will generate multiple binding poses and score them based on predicted binding affinity.

-

-

Post-Docking Analysis and Filtering:

-

Rank the protein targets based on their docking scores (e.g., binding energy).

-

Filter the results to prioritize targets with the most favorable binding energies.

-

Visually inspect the binding poses of the top-ranked protein-ligand complexes to assess the quality of the interaction, looking for favorable hydrogen bonds, hydrophobic interactions, and overall complementarity.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[6] This can be done in a ligand-based or structure-based manner.[7]

-

Training Set Preparation:

-

Collect a set of molecules with known activity against a suspected target of this compound (if available).

-

Alternatively, if no such set exists, a pharmacophore can be generated based on the features of this compound itself to find proteins that can accommodate these features.

-

-

Pharmacophore Model Generation:

-

Use software such as Discovery Studio, LigandScout, or Pharmit to generate pharmacophore models.[8][9]

-

The software will identify common chemical features among the active molecules, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.[7]

-

These features are then spatially arranged to create a 3D pharmacophore model.

-

-

Database Screening:

-

Screen a 3D database of protein structures (similar to the one used for reverse docking) against the generated pharmacophore model.

-

The software will identify proteins with binding sites that can accommodate the pharmacophoric features of the model.

-

-

Hit Prioritization:

-

Rank the protein hits based on how well their binding sites match the pharmacophore model.

-

Further refine the list of potential targets by considering their biological relevance to the known activities of this compound.

-

Experimental Validation of Predicted Targets

Following the in silico prediction of potential targets, experimental validation is crucial to confirm the direct binding and functional modulation of these targets by this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[10] It is a powerful tool for characterizing the binding kinetics (association and dissociation rates) and affinity of a small molecule to a protein.[6][10]

-

Protein Immobilization:

-

The predicted target protein (ligand) is immobilized on the surface of a sensor chip (e.g., a CM5 chip). Amine coupling is a common immobilization method.[2]

-

The protein should be purified and in a suitable buffer.

-

-

Analyte Injection:

-

This compound (analyte) is dissolved in a running buffer and injected at various concentrations over the sensor surface.

-

A reference flow cell without the immobilized protein is used to subtract non-specific binding and bulk refractive index changes.

-

-

Data Acquisition and Analysis:

-

The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[1]

-

A sensorgram, a plot of RU versus time, is generated.

-

The association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.[11] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11]

-

Sample Preparation:

-

The predicted target protein is placed in the sample cell of the calorimeter.

-

This compound is loaded into the injection syringe.

-

Both the protein and this compound must be in the exact same buffer to minimize heats of dilution.[11]

-

-

Titration:

-

A series of small injections of this compound are made into the protein solution.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.

-

Cell-Based Assays

Cell-based assays are essential for determining the functional consequences of this compound binding to its target in a biological context.[12] The specific assay will depend on the predicted target and its known cellular function.

-

Cell Culture and Treatment:

-

Select a cell line that expresses the predicted target protein.

-

Culture the cells to an appropriate confluency.

-

Treat the cells with varying concentrations of this compound for a specified period.

-

-

Measurement of Target Activity/Pathway Modulation:

-

For enzyme targets: Measure the enzymatic activity of the target protein in cell lysates using a specific substrate.

-

For signaling pathway components: Use techniques like Western blotting or ELISA to measure the phosphorylation status or expression levels of the target and its downstream effectors.

-

For receptor targets: Perform receptor binding assays or measure downstream signaling events (e.g., changes in second messenger levels).

-

-

Data Analysis:

-

Determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound.

-

Correlate the observed cellular effects with the predicted binding to the target.

-

Predicted Targets and Signaling Pathways

Based on existing literature, several potential targets and pathways for this compound have been proposed.

Table 1: Summary of Predicted Biological Targets of this compound

| Target Class | Specific Target | Predicted Activity | Supporting Evidence |

| Human Proteins | |||

| Topoisomerase II | Topoisomerase IIα | Inhibition | Molecular docking and dynamics simulations suggest stabilization of the DNA-topoisomerase II complex.[13][14] |

| PI3K/Akt Pathway | PI3K, Akt | Inhibition | Downregulation of the PI3K/Akt/mTOR pathway has been observed in cancer cells treated with related compounds.[15] |

| Bacterial Proteins | |||

| Peptide Deformylase (PDF) | Inhibition | Molecular docking studies have shown favorable interactions.[4] | |

| Transcriptional Regulator | QacR | Inhibition | Molecular docking studies suggest binding affinity.[4] |

| Regulatory Protein | BlaR1 | Inhibition | Molecular docking studies indicate potential interaction.[4] |

Visualizations

Experimental and Computational Workflow

Caption: Integrated workflow for the prediction and validation of this compound's biological targets.

Postulated PI3K/Akt Signaling Pathway Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Topoisomerase II Inhibition Mechanism

Caption: Stabilization of the Topoisomerase II-DNA cleavable complex by this compound.

Conclusion

The systematic approach detailed in this guide, combining robust in silico prediction methodologies with rigorous experimental validation, provides a clear path forward for the comprehensive characterization of the biological targets of this compound. The identification of these targets will not only illuminate the molecular basis for its observed pharmacological activities but will also pave the way for its rational development into a novel therapeutic agent. The provided protocols and workflows are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 2. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]

- 3. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eleutherin and Isoeleutherin Activity against Staphylococcus aureus and Escherichia coli Strain’s: Molecular Docking and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 13. Toxicity evaluation of Eleutherine plicata Herb. extracts and possible cell death mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of Genotoxicity, Activities on Caspase 8 and on the Stabilization of the Topoisomerase Complex of Isoeleutherin and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

(-)-Eleutherin: A Preliminary Investigation into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eleutherin, a naphthoquinone isolated from the bulbs of Eleutherine sp., has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Preliminary investigations have revealed a multi-faceted mechanism of action, encompassing the induction of apoptosis, inhibition of key cellular enzymes, and modulation of critical signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through several distinct, yet potentially interconnected, mechanisms. The primary modes of action identified to date include the inhibition of DNA topoisomerase II, induction of programmed cell death (apoptosis), and the modulation of cellular signaling cascades.

Inhibition of DNA Topoisomerase II

A significant body of evidence points to DNA topoisomerase II as a primary molecular target of this compound. This enzyme is crucial for managing DNA topology during replication and transcription. This compound is proposed to act as a topoisomerase II poison, stabilizing the transient covalent complex formed between the enzyme and DNA.[1][2] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[3] While some studies suggest an "irreversible" inhibition, others indicate that eleutherin may act by slowing the catalytic cycle of the enzyme.[4]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[5][6][7] This programmed cell death is characterized by a cascade of molecular events, including cell cycle arrest and the activation of caspases.[6][7] Studies have demonstrated that eleutherin treatment leads to the upregulation of pro-apoptotic proteins such as Bax, Bad, and p53, while concurrently downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7] The activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase-3 have been observed, confirming the engagement of both the extrinsic and intrinsic apoptotic pathways.[5][7][8]

Modulation of Signaling Pathways

The anti-cancer activity of this compound is also attributed to its ability to modulate key intracellular signaling pathways that govern cell proliferation, survival, and migration. Research has implicated the p53, MAPK, and PI3K-Akt signaling pathways as being significantly affected by eleutherin.[6][9][10] In glioma cells, eleutherin has been shown to inhibit the PI3K/AKT/telomerase pathway, leading to cell death.[11] Furthermore, in tongue cancer cells, the extract of Eleutherine bulbosa has been found to downregulate the Sonic hedgehog (SHH) signaling pathway, which is associated with a decrease in cell migration.[5]

Generation of Reactive Oxygen Species (ROS)

As a naphthoquinone, this compound has the potential to generate reactive oxygen species (ROS) through the bioreduction of its quinone moiety.[12][13] This can induce a state of oxidative stress within the cell, contributing to DNA damage and the induction of apoptosis.[12][14] The interplay between ROS generation and the other mechanisms of action is an area of ongoing investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro studies on this compound and related extracts.

Table 1: Cytotoxicity of this compound and Eleutherine Extracts

| Cell Line | Compound/Extract | IC50 Value | Exposure Time | Assay | Reference |

| Rat Glioma C6 | Eleutherin | 32.33 µM | 6 h | MTT | [11] |

| Rat Glioma C6 | Eleutherin | 28.46 µM | 12 h | MTT | [11] |

| Rat Glioma C6 | Eleutherin | 4.98 µM | 24 h | MTT | [11] |

| Retinoblastoma (WERI-Rb-1) | E. bulbosa ethanolic extract | 15.7 µg/mL | Not Specified | Not Specified | [7] |

Table 2: Effects of this compound on Colony Formation in Rat Glioma C6 Cells

| Concentration | Inhibition of Colony Formation | Exposure Time | Reference |

| 20 µM | 52.44% | 12 h | [11] |

| 40 µM | 94.52% | 12 h | [11] |

| 100 µM | 99.18% | 12 h | [11] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preliminary investigation of this compound's mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control for specific time periods (e.g., 6, 12, 24 hours).[11]

-

Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

-

The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO, isopropanol).

-

The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and IC50 values are calculated.[11]

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Principle: Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. For apoptosis analysis, cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD. For cell cycle analysis, cells are stained with a DNA-binding dye (e.g., PI) after permeabilization.

-

Methodology:

-

Cells are treated with this compound or a vehicle control for a specified duration.

-

For Apoptosis: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.

-

For Cell Cycle: Cells are harvested, fixed in cold ethanol, and then treated with RNase A before staining with PI.

-

The stained cells are analyzed by a flow cytometer. The data is used to quantify the percentage of cells in different stages of apoptosis (early, late) or the cell cycle (G1, S, G2/M).[6][9]

-

Western Blotting

-